molecular formula C9H12BrF2NO3S2 B6644928 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide

Cat. No.: B6644928
M. Wt: 364.2 g/mol
InChI Key: UALWCWWJFJZBBC-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various biological processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have a neuroprotective effect in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide in lab experiments include its high purity, stability, and selectivity towards certain enzymes and receptors. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.

Future Directions

There are several future directions related to the study of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its potential use as a drug candidate for the treatment of various diseases.
2. Studies on the synthesis and characterization of new derivatives of this compound with improved properties such as solubility and selectivity.
3. Studies on the use of this compound as an organic semiconductor material in electronic devices such as solar cells and transistors.
4. Further studies on the use of this compound as a fluorescent probe for the detection of heavy metal ions in water samples.
5. Studies on the toxicity and safety of this compound in animal models and humans.

Synthesis Methods

The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 2-aminoethanol and 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Medicinal Chemistry: This compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Material Science: this compound has been studied for its potential use as an organic semiconductor material in electronic devices such as solar cells and transistors. It has been shown to have good electrical conductivity and stability under various conditions.
Environmental Science: This compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water samples. It has been shown to selectively bind to certain metal ions and emit fluorescence, which can be detected using spectroscopic techniques.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF2NO3S2/c1-6-7(4-8(10)17-6)18(15,16)13(2-3-14)5-9(11)12/h4,9,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWCWWJFJZBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)N(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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